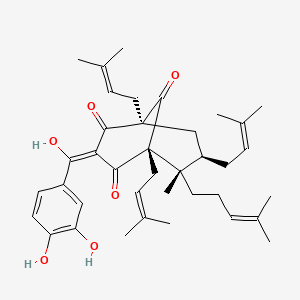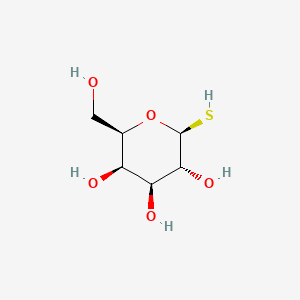
1-Thio-beta-d-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thio-beta-d-galactopyranose is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group and a sulfanyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thio-beta-d-galactopyranose typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of the sulfanyl group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted oxane derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Thio-beta-d-galactopyranose involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and sulfanyl groups play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
- (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Methyl-Oxane-3,4,5-Triol
- (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-Amino-Oxane-3,4,5-Triol
Uniqueness: The presence of the sulfanyl group in 1-Thio-beta-d-galactopyranose distinguishes it from other similar compounds. This group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMHIGDXPKSID-PHYPRBDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
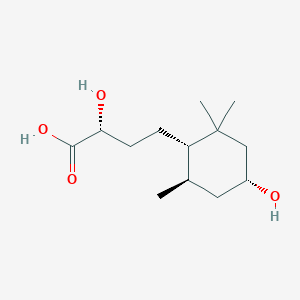
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)
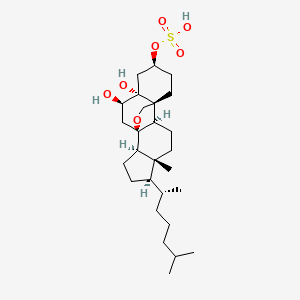


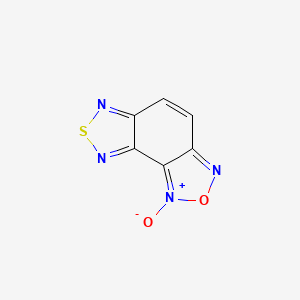
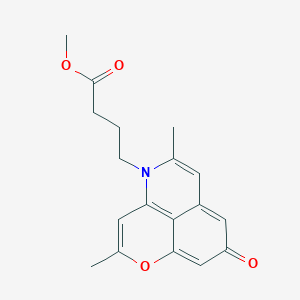



![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)
![4-[(2R,5R,6E,8Z)-2-Hydroxy-4-oxo-5,7-dimethyl-6,8-decadienyl]-2,6-piperidinedione](/img/structure/B1258464.png)
